tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
This compound is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor . The chemical name is Tert-butyl ((1S,2R,5R)-2- (2- ((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5- (dimethylcarbamoyl)cyclohexyl)carbamate .
Molecular Structure Analysis
The molecular formula of the compound is C21H30ClN5O5 . The structure includes a cyclohexyl group attached to a carbamate group, and a chloropyridinyl group attached via an amide linkage .Scientific Research Applications
Synthesis of Biologically Active Compounds
- This compound is used as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an effective treatment for certain types of cancer (Zhao, Guo, Lan, & Xu, 2017).
Efficient Stereoselective Synthesis
- It plays a role in the stereoselective synthesis of various stereoisomers, which are key intermediates for the synthesis of factor Xa inhibitors, important in the treatment of thrombosis (Wang, Ma, Reddy, & Hu, 2017).
Kinetic and Parallel Kinetic Resolutions
- The compound is involved in the efficient synthesis of enantiomers through kinetic and parallel kinetic resolutions, a method important in creating specific molecular configurations used in various pharmaceutical applications (Davies et al., 2003).
Enantioselective Synthesis
- It is an essential intermediate for enantioselective synthesis in the development of potent CCR2 antagonists, which are therapeutic agents used in treating various inflammatory and autoimmune diseases (Campbell et al., 2009).
Asymmetric Mannich Reaction
- The compound is used in asymmetric Mannich reactions, a critical process in the synthesis of chiral amino carbonyl compounds, which are pivotal in the synthesis of many pharmaceuticals (Yang, Pan, & List, 2009).
CO2 Fixation and Cycloaddition Reactions
- It finds application in cyclizative atmospheric CO2 fixation and cycloaddition reactions, demonstrating its versatility in organic synthesis and environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-MXWKQRLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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